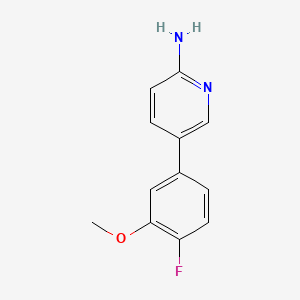

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

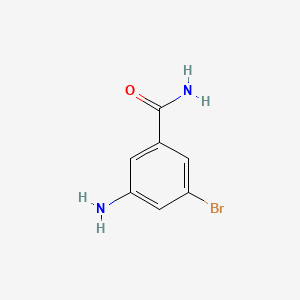

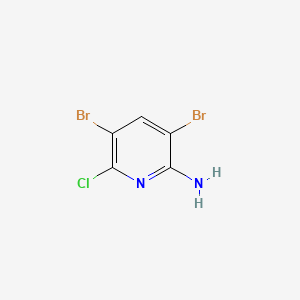

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is a chemical compound with the molecular formula C12H11FN2O . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine consists of a pyridine ring attached to a phenyl ring through a nitrogen atom . The phenyl ring carries a fluoro and a methoxy substituent, while the pyridine ring carries an amino substituent .Physical And Chemical Properties Analysis

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine has a molecular weight of 218.23 g/mol . Other physical and chemical properties such as appearance, odor, melting point, boiling point, and density are not specified in the search results .Applications De Recherche Scientifique

Analysis of Biologically Relevant Compounds The analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices, foodstuffs, and beverages has been thoroughly reviewed. PhIP, a heterocyclic aromatic amine known to be carcinogenic in rodents, undergoes phase I N-hydroxylation and phase II esterification, which are crucial for its carcinogenic effect through DNA purine binding. The review covers a wide range of analytical techniques, emphasizing the importance of liquid chromatography coupled with mass spectrometry for the sensitive and selective quantitative analysis of PhIP and its metabolites, highlighting its role in understanding the biological effects and exposure levels of this compound (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).

Fluorinated Pyrimidines in Cancer Treatment Developments in fluorine chemistry have significantly contributed to the use of fluorinated pyrimidines (FPs) in cancer treatment. 5-Fluorouracil (5-FU), the most widely used FP, treats over 2 million cancer patients annually. This review discusses methods for 5-FU synthesis, including the incorporation of isotopes for studying metabolism and biodistribution, and the preparation of RNA and DNA substituted with FPs for studies on nucleic acid structure and dynamics. New roles for RNA modifying enzymes inhibited by 5-FU and insights into FP anti-tumor activity mediated by enzymes like DNA topoisomerase 1 are explored, offering a foundation for more precise cancer treatments in the era of personalized medicine (Gmeiner, 2020).

Amine-Functionalized Sorbents for PFAS Removal Amine-containing sorbents have emerged as effective alternatives for the control of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment. This review critically analyzes the development and application of amine-containing sorbents for PFAS removal, focusing on the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology. It suggests that future sorbent designs should consider these factors to enhance PFAS removal efficiency (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Propriétés

IUPAC Name |

5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c1-16-11-6-8(2-4-10(11)13)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMANGMZSHEEFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CN=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718569 |

Source

|

| Record name | 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine | |

CAS RN |

1314988-51-6 |

Source

|

| Record name | 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester](/img/structure/B581534.png)

![1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine](/img/structure/B581540.png)

![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581548.png)

![4-[(4-Piperidinylmethyl)sulfonyl]-morpholine](/img/structure/B581550.png)